molecular formula C6H9NO2 B072949 Tetrahydro-2-isocyanato-2H-pyran CAS No. 1194-00-9

Tetrahydro-2-isocyanato-2H-pyran

Cat. No. B072949
CAS RN: 1194-00-9
M. Wt: 127.14 g/mol
InChI Key: VXVWIRKAABQIGS-UHFFFAOYSA-N
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Description

Tetrahydro-2-isocyanato-2H-pyran is a chemical compound belonging to the class of pyrans, which are heterocyclic compounds containing an oxygen atom in a six-membered ring. This compound is of interest due to its chemical properties and potential applications in organic synthesis.

Synthesis Analysis

A variety of methods have been developed for synthesizing derivatives of tetrahydro-2H-pyran. For instance, Shaabani et al. (2008) describe a three-component reaction of an isocyanide, a dialkyl acetylenedicarboxylate, and tetronic acid in dichloromethane at room temperature to afford 4H-furo[3,4-b]pyran derivatives, closely related to tetrahydro-2-isocyanato-2H-pyran (Shaabani et al., 2008).

Molecular Structure Analysis

The molecular structure of tetrahydro-2H-pyran derivatives has been studied extensively. For instance, Singh et al. (2001) synthesized 2-(4-Ethoxyphenlytelluromethyl)tetrahydro-2H-pyran and analyzed its molecular structure using NMR and other techniques (Singh et al., 2001).

Chemical Reactions and Properties

The reactivity and chemical properties of tetrahydro-2H-pyran derivatives have been a subject of research. For example, Ma et al. (2013) developed a diastereoselective [3 + 2] cycloaddition of 1,2-cyclopropanated sugars with aldehydes in the presence of InCl3, leading to tetrahydrofuran and perhydrofuro[2,3-b]pyran derivatives (Ma et al., 2013).

Scientific Research Applications

  • Synthesis of Polycyclic Heterocycles : It's used in the catalytic preparation of polycyclic heterocycles, such as tetrahydro furo- or cyclopenta-pyran, hexahydropyrano pyrrolidine, and tetrahydroisochromene derivatives. This involves a gold-catalyzed cycloisomerization reaction followed by a Ru-catalyzed ring-closing metathesis (Chao, Toullec, & Michelet, 2009).

  • Isocyanide-Catalyzed Reactions : It's involved in isocyanide-catalyzed reactions between tetracyanoethylene and various activated CH-acid compounds to produce pyran annulated heterocyclic ring systems (Shaabani, Rezayan, Sarvary, & Rahmati, 2008).

  • Educational Use in Organic Laboratories : Tetrahydro-2-(2-propynyloxy)-2H-pyran, a derivative, is synthesized in educational settings to demonstrate various chemical concepts and techniques like Markownikov Addition, protecting groups, and advanced NMR phenomena (Brisbois, Batterman, & Kragerud, 1997).

  • Study of Pyrolysis Kinetics : It's used in the study of gas-phase pyrolysis kinetics of tetrahydropyranyl phenoxy ethers, contributing to a deeper understanding of pyrolysis mechanisms (Álvarez-Aular et al., 2018).

  • Synthesis of Stable 2H-pyran-5-carboxylates : Utilized in the synthesis of monocyclic 2H-pyrans through a Ag(I)-catalyzed propargyl-Claisen rearrangement, followed by a base-catalyzed isomerization and 6pi-oxaelectrocyclization (Menz & Kirsch, 2006).

Safety And Hazards

Tetrahydro-2-isocyanato-2H-pyran can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .

properties

IUPAC Name

2-isocyanatooxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c8-5-7-6-3-1-2-4-9-6/h6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXVWIRKAABQIGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30922948
Record name 2-Isocyanatooxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30922948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrahydro-2-isocyanato-2H-pyran

CAS RN

1194-00-9
Record name Tetrahydro-2-isocyanato-2H-pyran
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydro-2-isocyanato-2H-pyran
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001194009
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Isocyanatooxane
Source EPA DSSTox
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Record name Tetrahydro-2-isocyanato-2H-pyran
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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